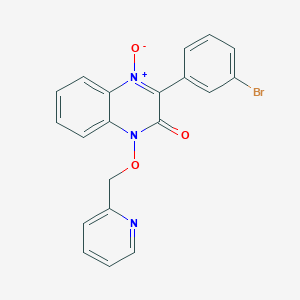
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide
Übersicht
Beschreibung
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide, also known as GSK690693, is a small molecule inhibitor of AKT kinase. AKT is a serine/threonine protein kinase that plays a key role in cell survival, growth, and proliferation. AKT is often overactivated in cancer cells, making it a promising target for cancer therapy.
Wirkmechanismus
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide inhibits AKT kinase by binding to its ATP-binding site. This prevents AKT from phosphorylating downstream targets that promote cell survival and growth. Inhibition of AKT leads to apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other cancer therapies. It has also been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide is its specificity for AKT kinase, which makes it a promising target for cancer therapy. However, its effectiveness may vary depending on the type of cancer and the genetic makeup of the patient. Additionally, 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide may have off-target effects on other kinases, which could lead to unwanted side effects.
Zukünftige Richtungen
Future research on 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide could focus on identifying biomarkers that predict patient response to the drug, developing combination therapies that enhance its efficacy, and investigating its potential for use in other diseases besides cancer. Additionally, further studies could explore the mechanisms of resistance to 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide and identify strategies to overcome it.
Wissenschaftliche Forschungsanwendungen
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer. 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-4-oxido-1-(pyridin-2-ylmethoxy)quinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-15-7-5-6-14(12-15)19-20(25)24(27-13-16-8-3-4-11-22-16)18-10-2-1-9-17(18)23(19)26/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXGXUZCRPGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC(=CC=C3)Br)OCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B4393595.png)
![N-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4393600.png)
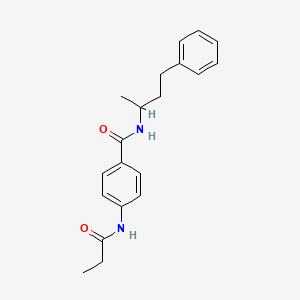
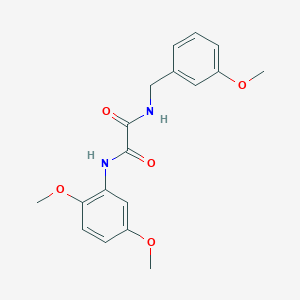
![2,2,2-trichloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393616.png)
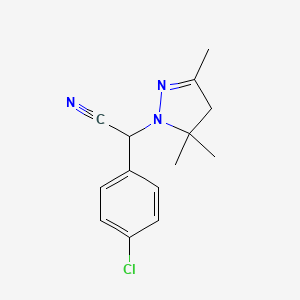
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4393630.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4393636.png)
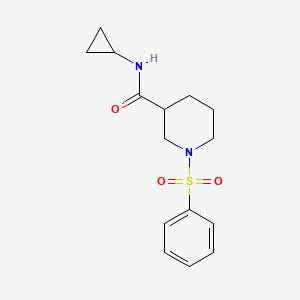
![ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B4393649.png)
![N-isopropyl-2-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4393664.png)
![methyl 2-amino-1',5'-dimethyl-2'-oxo-1',2'-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4393682.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B4393684.png)
![N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4393690.png)